molecular formula C6H2BrClN2S B1289557 6-Bromo-4-chlorothieno[3,2-D]pyrimidine CAS No. 225385-03-5

6-Bromo-4-chlorothieno[3,2-D]pyrimidine

Cat. No. B1289557
CAS RN: 225385-03-5
M. Wt: 249.52 g/mol
InChI Key: RJKAKJGOZXERRE-UHFFFAOYSA-N
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Description

6-Bromo-4-chlorothieno[3,2-d]pyrimidine is a compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a pyrimidine ring fused to a thiophene ring. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine has been reported to be practical, robust, and scalable, starting from inexpensive bulk chemicals. The synthesis involves a Gewald reaction, followed by pyrimidone formation, bromination, and chlorination, yielding the product in an overall yield of 49% without the need for chromatography for purification .

Molecular Structure Analysis

The molecular structure of related compounds, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, has been confirmed by single-crystal X-ray analysis. These structures are characterized by the presence of halogen functionalities on the pyrimidine nucleus, which are important for further chemical modifications .

Chemical Reactions Analysis

The halogenated pyrimidine compounds are versatile intermediates for chemical diversification. They can undergo ring rearrangement, such as the Dimroth rearrangement, to form different isomers. Additionally, they can participate in palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution, demonstrating their reactivity and utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-4-chlorothieno[2,3-d]pyrimidine and related compounds are influenced by the presence of halogen atoms and the fused ring system. The halogen atoms make the compounds susceptible to nucleophilic substitution reactions, which is useful for further functionalization. The planarity of the molecules, as observed in crystal structure analyses, can affect their stacking and intermolecular interactions, which are important for the formation of solid-state structures .

Scientific Research Applications

Synthesis and Production

6-Bromo-4-chlorothieno[3,2-d]pyrimidine is synthesized from bulk chemicals using a process involving Gewald reaction, pyrimidone formation, bromination, and chlorination. This method, developed by Bugge et al., is practical, robust, and scalable, making it a notable advancement in the synthesis of this compound (Bugge et al., 2014).

Anticancer Applications

The compound has been used as a key intermediate in the synthesis of novel protein tyrosine kinase inhibitors, which are potential anticancer agents. Jiang Da-hong demonstrated the design and synthesis of thieno[3,2-d]pyrimidines containing a piperazine unit, starting from mercaptoacetic acid, showing their relevance in cancer research (Jiang Da-hong, 2012).

Antifungal Activity

Studies by Konno et al. have shown that derivatives of 4-chlorothieno[2,3-d]pyrimidines exhibit antifungal activity. This includes their effectiveness against various fungal diseases, highlighting their potential in agricultural and pharmaceutical applications (Konno et al., 1989).

Antibacterial Applications

Research by Kanawade et al. revealed that derivatives of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile, synthesized using 6-bromo-4-chlorothieno[3,2-d]pyrimidines, display promising antibacterial properties. This suggests their potential utility in developing new antibacterial agents (Kanawade et al., 2013).

Chemical Reactions and Properties

Cai Dejiao described a new synthetic strategy for 4-chlorothieno[3,2-d]pyrimidine, illustrating the chemical properties and reactions involving this compound. This research contributes to understanding the compound's behavior in various chemical contexts (Cai Dejiao, 2011).

Safety and Hazards

The compound may cause skin irritation and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed. It also causes respiratory tract irritation and may be harmful if inhaled .

Future Directions

Thienopyrimidines, including 6-Bromo-4-chlorothieno[3,2-D]pyrimidine, have a wide range of pharmacological effects and are frequently used in medicinal chemistry . They have potential applications in the treatment of various diseases, including antimicrobial, antifungal, antiviral, bone diseases including osteoporosis, Parkinson’s disease, HIV, immunosuppressive, and anticancer agents . Therefore, the future directions of this compound could involve further exploration of these applications.

properties

IUPAC Name

6-bromo-4-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKAKJGOZXERRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593326
Record name 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

225385-03-5
Record name 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-chlorothieno[3,2-d]pyrimidine
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Synthesis routes and methods I

Procedure details

Lithum diisopropylamine (25 ml, 61.54 mmol) was added to 200 ml of tetrahydrofuran and after lowering the temperature to −78° C., 4-chloro-thieno[3,2-d]pyrimidine (5 g, 39.30 mmol) dissolved in 50 ml of tetrahydrofuran was slowly added into the mixture. After 20 minutes, 1,2-dibromo-1,1,2,2-tetrafluoroethane (11.45 g, 35.17 mmol) was slowly added. After 20 minutes of stirring at −78° C., the temperature was raised to room temperature and the stirring was continued for 2 hours further. The reaction mixture was added with water and extracted with chloroform (3×300 ml), then dried using anhydrous magnesium sulfate. After concentrated under vacuum, it was triturated with 200 ml of n-hexane and the title compound (6.5 g, 89.2%) was obtained as a dark brown solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
11.45 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
89.2%

Synthesis routes and methods II

Procedure details

In a 250 mL round-bottomed flask 65 mL of tetrahydrofuran and lithium diisopropylamine (18.5 mL, 37 mmol, 2M in tetrahydrofuran) were cooled to −78° C. 4-chloro-thieno[3,2-d]pyrimidine (5.26 g, 31 mmol) was dissolved in 37 mL of tetrahydrofuran and slowly added to the reaction mixture over 5 minutes, After 20 minutes 1,2-dibromo-1,1,2,2-tetrafluoroethane (4.05 mL, 34 mmol) was added slowly to the solution of the anion. The temperature was maintained at −78° C. for 20 minutes then warmed to room temperature for 2 hours. The reaction mixture was poured into water and extracted with chloroform (3×100 mL), dried over sodium sulfate, and dried in vacuo to afford 7.70 g (99%) of 6-bromo-4-chloro-thieno[3,2-d]pyrimidine. 1H NMR (400 MHz, DMSO) d 8.97 (s, 1H), 8.01 (s, 1H). LC-MS: 249, 251 (MH+); HPLC RT: 4.04 minutes.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
4.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.5 mL
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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